(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Descripción

Structural Elucidation and Stereochemical Analysis of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Molecular Architecture and Crystallographic Characterization

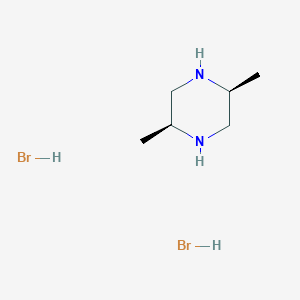

The molecular architecture of this compound reveals a heterocyclic six-membered ring containing two nitrogen atoms positioned at the 1 and 4 positions, with methyl substituents strategically located at the 2 and 5 positions. The dihydrobromide salt form represents the protonated state of both nitrogen atoms, resulting in a dicationic species balanced by two bromide anions. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,5S)-2,5-dimethylpiperazine;dihydrobromide, reflecting its stereochemical configuration and salt composition. The compound's stereochemical notation indicates that both chiral centers at positions 2 and 5 possess the S configuration, establishing it as the cis isomer of 2,5-dimethylpiperazine.

The crystallographic characterization of related piperazine derivatives provides valuable insights into the structural behavior of this compound. Comparative studies with trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate demonstrate that piperazine rings consistently adopt chair conformations in the solid state. The complete dication in these systems is generated by crystallographic inversion symmetry, leading to the characteristic chair conformation with methyl groups occupying specific spatial orientations. The extended structure in related compounds consists of infinite chains linked by hydrogen bonding interactions, which are subsequently cross-linked by dications through various intermolecular contacts, forming three-dimensional supramolecular networks.

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis of structurally analogous piperazine derivatives reveals critical information about crystal packing arrangements and intermolecular interactions. In the case of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, the compound crystallizes in the monoclinic crystal system with space group C2/c. The unit cell parameters demonstrate specific geometric relationships: a = 16.8603(8) angstroms, b = 7.2655(3) angstroms, c = 14.4534(6) angstroms, and β = 128.751(1) degrees, resulting in a unit cell volume of 1380.78(10) cubic angstroms. The crystallographic analysis reveals Z = 4, indicating four formula units per unit cell, with the structure determined at 150 Kelvin using molybdenum Kα radiation.

The crystal packing arrangement in these piperazine derivatives is dominated by extensive hydrogen bonding networks. Three-dimensional Hirshfeld surface analysis and two-dimensional fingerprint maps reveal that the crystal structures are dominated by H⋯O/O⋯H and H⋯H contacts. The extended structure consists of infinite chains linked by water-oxygen-hydrogen⋯oxygen hydrogen bonds, with these chains cross-linked by dications through nitrogen-hydrogen⋯water-oxygen and weak carbon-hydrogen⋯oxygen hydrogen bonds, thus forming comprehensive three-dimensional supramolecular networks. The crystallographic data collection employed a Bruker D8 VENTURE diffractometer with multi-scan absorption correction, yielding 7760 measured reflections with 1557 independent reflections and 1457 observed reflections with intensity greater than 2σ(I).

Chair Conformation Analysis through Puckering Parameters

The conformational analysis of piperazine derivatives consistently demonstrates the adoption of chair conformations, characterized by specific puckering parameters that quantify the degree and direction of ring distortion. In related piperazine systems, the chair conformation exhibits puckering parameters Q(T) = 0.587(3) angstroms, θ = 2.6(2) degrees, and Φ = 334(6) degrees. These parameters provide quantitative measures of the ring's deviation from planarity, where Q(T) represents the total puckering amplitude, θ describes the type of pucker, and Φ indicates the orientation of the pucker relative to the molecular framework.

The chair conformation analysis reveals that methyl substituents in the (2S,5S) configuration preferentially occupy equatorial positions to minimize steric hindrance and optimize molecular stability. This conformational preference contrasts with the trans isomer, where one methyl group occupies an axial position and the other an equatorial position, resulting in different thermodynamic stability profiles. The puckering parameter analysis demonstrates that the six-membered piperazine ring maintains its chair geometry even in the presence of substituents and salt formation, indicating the robust nature of this conformational preference.

Computational studies support these experimental findings, showing that the chair conformation represents the global energy minimum for piperazine derivatives. The conformational analysis through puckering parameters provides essential information for understanding molecular recognition, binding affinity, and crystal engineering applications. The specific puckering parameters observed in piperazine systems reflect the balance between ring strain minimization and substituent interactions, with the chair conformation offering optimal spatial arrangement for both steric and electronic factors.

Comparative Stereoisomerism Analysis

The stereoisomerism analysis of 2,5-dimethylpiperazine derivatives reveals complex relationships between molecular configuration and physical properties. The compound exists in multiple stereoisomeric forms, including the (2S,5S) cis isomer, the (2R,5R) cis isomer, and the (2R,5S) trans isomer. Each stereoisomer exhibits distinct chemical and physical properties due to differences in spatial arrangement of the methyl substituents relative to the piperazine ring plane. The this compound represents one specific stereoisomer within this family, characterized by both methyl groups positioned on the same side of the ring plane when viewed in the chair conformation.

The chemical identification of these stereoisomers requires careful consideration of their Chemical Abstracts Service registry numbers and International Union of Pure and Applied Chemistry nomenclature. The (2S,5S) isomer carries CAS number 59573-44-3 for the free base form and 98778-71-3 for the dihydrobromide salt. The trans isomer, designated as (2R,5S)-2,5-dimethylpiperazine, possesses CAS number 2815-34-1, reflecting its distinct stereochemical identity. These numerical identifiers serve as unambiguous markers for distinguishing between the various stereoisomeric forms and ensuring accurate chemical communication and database searches.

Diastereomeric Relationships with trans-2,5-Dimethylpiperazine Derivatives

The diastereomeric relationship between this compound and its trans counterpart represents a fundamental aspect of stereochemical analysis in this compound class. The trans isomer, (2R,5S)-2,5-dimethylpiperazine, exhibits significantly different physical properties compared to the cis isomer, demonstrating the profound impact of stereochemical configuration on molecular behavior. The trans isomer displays a melting point range of 115-118 degrees Celsius and a boiling point of 162-165 degrees Celsius, with a density of 0.53 grams per cubic centimeter. These physical properties contrast markedly with those of the cis isomer, reflecting the different intermolecular interactions and crystal packing arrangements resulting from the altered spatial arrangement of substituents.

The conformational analysis of diastereomeric relationships reveals that in the trans configuration, one methyl group occupies an equatorial position while the other assumes an axial position in the chair conformation. This arrangement creates different steric interactions compared to the cis isomer, where both methyl groups occupy equatorial positions. The axial positioning of one methyl group in the trans isomer introduces additional steric strain and affects the overall molecular geometry, leading to altered thermodynamic stability profiles and different crystallization behaviors.

| Property | Cis Isomer (2S,5S) | Trans Isomer (2R,5S) |

|---|---|---|

| CAS Number | 59573-44-3 | 2815-34-1 |

| Melting Point | Not specified | 115-118°C |

| Boiling Point | Not specified | 162-165°C |

| Density | Not specified | 0.53 g/cm³ |

| Molecular Configuration | Both methyls equatorial | One methyl axial, one equatorial |

The crystallographic differences between diastereomers extend to their salt forms, where the dihydrobromide derivatives exhibit distinct packing arrangements and hydrogen bonding patterns. The trans isomer's crystal structure accommodates the mixed axial-equatorial methyl arrangement through specific intermolecular contacts, while the cis isomer's all-equatorial configuration creates different crystal packing requirements. These structural differences influence solubility profiles, with both isomers demonstrating high water solubility due to the ionic nature of their dihydrobromide salt forms, but exhibiting different dissolution kinetics and crystallization behaviors.

Impact of Absolute Configuration on Molecular Geometry

The absolute configuration of this compound exerts profound influence on molecular geometry, particularly regarding the spatial arrangement of substituents and the resulting conformational preferences. The S,S configuration ensures that both methyl groups are positioned on the same face of the piperazine ring when viewed in the chair conformation, creating a distinct three-dimensional architecture that influences all subsequent molecular interactions. This configurational arrangement minimizes steric interactions between the methyl substituents and the piperazine ring, resulting in a thermodynamically favored conformation that persists across different chemical environments and crystalline forms.

The impact of absolute configuration becomes particularly evident when examining the molecular geometry through computational and experimental methods. The S,S configuration creates specific torsional angles and bond distances that differ measurably from those observed in alternative configurations. The carbon-carbon bond lengths within the piperazine ring maintain standard values approximately 1.52 angstroms, while the carbon-nitrogen bonds exhibit lengths around 1.47 angstroms, consistent with typical single bond parameters but influenced by the electronic effects of the methyl substituents and the protonation state of the nitrogen atoms.

The stereochemical influence extends to the molecular symmetry properties, where the (2S,5S) configuration possesses C₂ symmetry when both nitrogen atoms are equivalent. This symmetry element relates the two halves of the molecule through a two-fold rotation axis, creating equivalent environments for the two methyl substituents and the two nitrogen centers. The symmetry considerations become crucial when analyzing Nuclear Magnetic Resonance spectroscopic data, where equivalent nuclei produce simplified spectra compared to asymmetric configurations.

The absolute configuration also determines the chiroptical properties of the compound, influencing its interaction with polarized light and potential applications in asymmetric synthesis or chiral recognition processes. The (2S,5S) configuration imparts specific optical rotation values that serve as characteristic physical properties for identification and purity assessment. These chiroptical properties provide valuable analytical tools for distinguishing between stereoisomers and monitoring stereochemical purity in synthetic preparations.

Propiedades

IUPAC Name |

(2S,5S)-2,5-dimethylpiperazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGBTPQJPVPJJP-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1)C.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Hydrogenation of 2-Aminopropanol

Method Overview:

This approach involves subjecting 2-aminopropanol to a Raney nickel catalyst in the presence of hydrogen gas under high pressure and temperature. The process facilitates cyclization of 2-aminopropanol into the piperazine ring, yielding (2S,5S)-2,5-dimethylpiperazine.

- Catalyst: Raney nickel (5-20% by weight relative to 2-aminopropanol)

- Hydrogen pressure: 750–2000 psi (preferably around 1000 psi)

- Temperature: 140–220°C (optimal around 150°C for trans isomer selectivity)

- Reaction time: 4–8 hours

Reaction Conditions and Outcomes:

Higher temperatures tend to favor the formation of the cis isomer, while lower temperatures favor the trans isomer. The reaction typically achieves yields of approximately 50-70%, with conversion efficiencies often exceeding 50%.

- The process is exemplified by patent US2861994A, which describes the hydrogenation of 2-aminopropanol over Raney nickel under high pressure and temperature to produce the desired piperazine derivative.

- Example experiments report yields of about 53-73% of the trans isomer, with reaction conditions optimized to maximize selectivity and yield.

Direct Synthesis from 2-Aminopropanol via Catalytic Cyclization

Method Overview:

This method involves the direct cyclization of 2-aminopropanol in the presence of a suitable catalyst, often under hydrogenation conditions, to form the piperazine ring. The process is typically conducted in a sealed autoclave with controlled temperature and hydrogen pressure.

- Use of Raney nickel catalyst in a stainless steel autoclave

- Hydrogen pressure: 900–1500 psi

- Temperature: 140–170°C

- Reaction duration: 4–8 hours

Outcome:

This method yields a mixture of cis and trans isomers, with the trans isomer often being predominant under optimized conditions. Purification involves distillation or recrystallization.

Alternative Synthetic Routes

While the primary route is catalytic hydrogenation, other methods include:

Reduction of Alkylpyrazines:

Reduction of alkylpyrazines or related derivatives can lead to piperazine compounds, but these are less direct and often less efficient for producing the specific (2S,5S) isomer.Condensation of Alkanolamines:

Condensation of suitable alkanolamines, such as isopropanolamine, with formaldehyde or other aldehydes, followed by cyclization, can produce piperazine derivatives, but these are more complex and less preferred for the specific dihydrobromide salt.

Purification and Salt Formation

Post-synthesis, the crude product is typically purified via recrystallization from solvents like acetone or ethanol. The dihydrobromide salt is then formed by treatment with hydrobromic acid, ensuring high purity for pharmaceutical or research applications.

Data Summary Table

| Preparation Method | Precursors | Catalyst | Conditions | Yield | Isomer Selectivity | Remarks |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation of 2-aminopropanol | 2-Aminopropanol | Raney nickel (5-20%) | 140–220°C, 750–2000 psi, 4–8 hrs | 50–73% | Trans predominant at ~150°C | Patent US2861994A; Example I & II |

| Direct cyclization from 2-aminopropanol | 2-Aminopropanol | Raney nickel | Similar to above | Similar to above | Mixture of cis/trans | Patent US2861994A |

| Reduction of alkylpyrazines | Pyrazine derivatives | Various | Varies | Less efficient | Less specific | Less common |

Notes on Research and Industrial Relevance

The high-pressure hydrogenation method is well-established, with extensive patent literature supporting its efficacy. Optimization of temperature and pressure allows control over isomeric purity, which is critical for pharmaceutical applications. The process's scalability and reproducibility make it suitable for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions: (2S,5S)-2,5-Dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include N-oxides, primary and secondary amines, and various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 2,5-Dimethylpiperazine and hydrobromic acid |

| Reaction Conditions | Aqueous medium at 0-5°C |

| Purification | Recrystallization from solvents like ethanol or water |

Chemistry

(2S,5S)-2,5-dimethylpiperazine dihydrobromide serves as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation to form N-oxides and substitution reactions to create diverse piperazine derivatives. The compound's unique structure allows it to be used in the development of more complex organic molecules.

Biological Studies

The compound has been investigated for its potential role as a ligand in biochemical assays. Its ability to bind to specific enzymes or receptors makes it valuable in drug discovery processes targeting antiviral and anticancer mechanisms . Research indicates that it may modulate enzyme activity and impact cellular pathways crucial for therapeutic applications.

Pharmacology

In pharmacological contexts, this compound has shown promise as an ion channel modulator. Its bicyclic structure is similar to known modulators affecting neurotransmission and neuronal excitability. Studies are ongoing to elucidate its therapeutic potential in treating neurological disorders.

Case Study 1: Ligand Binding Studies

A study explored the binding affinity of this compound to various biological targets. The findings demonstrated that this compound effectively modulates the activity of specific enzymes involved in metabolic pathways, suggesting its utility in drug development.

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of this compound indicated its potential effectiveness against certain viral strains. The compound was tested in vitro for its ability to inhibit viral replication, showcasing promising results that warrant further investigation .

Mecanismo De Acción

The mechanism of action of (2S,5S)-2,5-dimethylpiperazine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

CO₂ Absorption Characteristics

Compared to piperazine and 2,6-DMPZ, (2S,5S)-2,5-DMPZ shows intermediate CO₂ absorption kinetics due to methyl group steric effects. Hexahydropyrimidine (HHPY) derivatives exhibit higher absorption rates but lower thermal stability .

Actividad Biológica

(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article delves into its mechanisms of action, applications in drug discovery, and potential therapeutic effects, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a bicyclic piperazine structure, which is known for its versatility in medicinal chemistry.

- CAS Number : 98778-71-3

- Molecular Formula : C6H14Br2N2

This compound acts primarily as a ligand , binding to various enzymes and receptors. This interaction modulates their activity and influences biochemical pathways. Its mechanism can be summarized as follows:

- Binding Affinity : The compound has been shown to interact with neurotransmitter receptors and ion channels, potentially affecting mood and cognitive functions.

- Enzyme Modulation : It is employed in enzyme studies to elucidate mechanisms of action in biochemical assays.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer and viral infections:

Applications in Drug Discovery

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Chiral Building Block : Used in the synthesis of complex organic molecules with therapeutic potential.

- Pharmacokinetic Enhancements : Derivatives of this compound have been developed to improve the pharmacokinetic properties of drugs targeting specific diseases .

Case Studies

- Pancreatic Cancer Research

-

Neuropharmacology

- Investigations into the compound's effects on neurotransmitter systems revealed potential for mood regulation and cognitive enhancement. This suggests a role in treating mood disorders or neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide to achieve high enantiomeric purity?

Methodology:

- Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysts during the alkylation of piperazine precursors. For example, deprotonation with a strong base (e.g., NaH) followed by reaction with a chiral electrophile can enhance stereochemical control .

- Crystallization : Leverage diastereomeric salt formation with chiral resolving agents (e.g., dibenzoyl tartaric acid) to isolate the (2S,5S) enantiomer .

- Analytical Validation : Confirm purity via chiral HPLC or polarimetry, coupled with H/C NMR to verify stereochemistry .

Q. What role does stereochemistry play in the compound’s reactivity in nucleophilic substitution reactions?

Methodology:

- Steric and Electronic Effects : The axial methyl groups in the (2S,5S) configuration create steric hindrance, directing nucleophilic attacks to equatorial positions. Computational modeling (DFT) can predict regioselectivity .

- Experimental Validation : Compare reaction kinetics of (2S,5S) with its (2R,5R) enantiomer using substrates like alkyl halides. Monitor intermediates via LC-MS .

Q. What standard analytical techniques are recommended for characterizing this compound?

Methodology:

- Spectroscopy : Use H NMR (δ 1.2–1.4 ppm for methyl protons) and C NMR (δ 20–25 ppm for methyl carbons) for structural confirmation. IR spectroscopy identifies N-H and C-Br stretches .

- Thermal Analysis : TGA-DSC evaluates thermal stability (decomposition >200°C) and hygroscopicity .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, critical for patent applications .

Advanced Research Questions

Q. How can this compound serve as a catalyst or ligand in asymmetric hydrogenation?

Methodology:

- Catalytic Cycles : Pair with iridium complexes (e.g., Ir-bipyridonate) for reversible hydrogenation/dehydrogenation of nitrogen heterocycles. Optimize solvent systems (p-xylene/water) to achieve H storage capacities of 5.3 wt% .

- Kinetic Studies : Monitor H uptake/release via gas volumetry and GC-MS. Reusability tests (≥4 cycles) confirm catalyst stability under solvent-free conditions .

Q. What computational approaches elucidate the compound’s interactions with neurological targets (e.g., opioid receptors)?

Methodology:

- Molecular Docking : Use AutoDock Vina to model binding affinities with δ-opioid receptors. The (2S,5S) configuration shows higher complementarity to hydrophobic binding pockets than (2R,5R) .

- MD Simulations : Analyze ligand-receptor dynamics (e.g., RMSD, hydrogen bonding) over 100-ns trajectories. Compare with in vitro assays (IC values) for validation .

Q. How does the compound’s stereochemistry influence its incorporation into chiral porous organic frameworks (POFs)?

Methodology:

- Framework Synthesis : Condense (2S,5S)-dimethylpiperazine with cyanuric chloride via Pd-catalyzed coupling. Characterize porosity via BET (surface area ~500 m/g) and CD spectroscopy for chiroptical activity .

- Application Testing : Evaluate POFs in enantioselective catalysis (e.g., asymmetric aldol reactions) using chiral aldehydes. Monitor ee% via chiral GC .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

Methodology:

- Dose-Response Studies : Perform MIC assays (against S. aureus) and neuroprotection assays (PC12 cells under oxidative stress). The biphasic activity may arise from concentration-dependent receptor modulation .

- Metabolite Profiling : Use UPLC-QTOF-MS to identify active metabolites. Compare with structurally analogous piperazines (e.g., 1,4-dimethylpiperazine) to isolate stereospecific effects .

Methodological Notes

- Stereochemical Integrity : Always verify enantiopurity before biological/catalytic studies to avoid confounding results .

- Catalytic Reusability : For hydrogen storage applications, pre-activate Ir catalysts under H to prevent deactivation .

- Computational-Experimental Synergy : Combine DFT predictions (e.g., Fukui indices) with kinetic isotope effects (KIE) to validate reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.